molecular formula C16H26N4O5S2 B2897339 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone CAS No. 1207005-00-2

2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone

货号: B2897339
CAS 编号: 1207005-00-2
分子量: 418.53
InChI 键: KCLUQMNMBIAOLY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a synthetic small molecule characterized by a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophene moiety at the N1 position and a 4-(methylsulfonyl)piperazine group linked via an ethanone bridge. This structure combines multiple pharmacophoric elements:

  • Pyrazole ring: A heterocyclic scaffold known for diverse bioactivities, including anti-inflammatory and kinase inhibition .
  • 1,1-Dioxidotetrahydrothiophene: A sulfone-containing ring that enhances metabolic stability and solubility compared to non-oxidized thiophene derivatives .
  • 4-(Methylsulfonyl)piperazine: A polar substituent that improves pharmacokinetic properties, such as blood-brain barrier penetration and target binding affinity .

属性

IUPAC Name

2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O5S2/c1-12-15(13(2)20(17-12)14-4-9-27(24,25)11-14)10-16(21)18-5-7-19(8-6-18)26(3,22)23/h14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCLUQMNMBIAOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Substituent Effects on Bioactivity

  • The 1,1-dioxidotetrahydrothiophene group in the target compound and its analog (CAS 1351599-78-4) enhances aqueous solubility and oxidative stability compared to non-sulfonated thiophene derivatives (e.g., thiadiazoles in ). This modification is critical for improving drug-likeness .
  • The 4-(methylsulfonyl)piperazine moiety distinguishes the target compound from analogs like , which lack sulfonyl groups. Sulfonyl groups are known to enhance binding to kinases and serotonin receptors due to their hydrogen-bonding capacity .

Pharmacological Potential

  • While the target compound’s bioactivity remains uncharacterized, its structural analog (CAS 1351599-78-4) is hypothesized to inhibit kinases, suggesting similar therapeutic avenues .

常见问题

Basic Research Questions

Q. What are the typical synthetic routes for preparing this compound, and how can reaction conditions (e.g., solvents, catalysts) be optimized for yield and purity?

  • Answer : The compound’s synthesis likely involves multi-step reactions, including cyclocondensation (for the pyrazole core), sulfonation (for the 1,1-dioxidotetrahydrothiophene moiety), and nucleophilic substitution (for the methylsulfonyl-piperazine group). Key steps include:

  • Step 1 : Formation of the pyrazole ring via hydrazine derivatives and diketones under reflux conditions in ethanol or DMF .
  • Step 2 : Sulfonation using oxidizing agents (e.g., H2O2/AcOH) to achieve the 1,1-dioxidotetrahydrothiophene group .
  • Step 3 : Coupling with 4-(methylsulfonyl)piperazine via nucleophilic substitution in polar aprotic solvents (e.g., DMF) with K2CO3 as a base .
    • Optimization : Monitor reactions via TLC or HPLC. Adjust temperature (e.g., 60–80°C for cyclocondensation) and catalyst loading (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm regiochemistry of the pyrazole and sulfone groups. Aromatic protons typically appear at δ 6.5–8.0 ppm, while methyl groups resonate at δ 1.5–2.5 ppm .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms the tetrahydrothiophene-dioxide conformation. SHELX or CCP4 software packages are standard for refinement .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]<sup>+</sup> ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., crystallography) for this compound’s conformation?

  • Answer :

  • Perform multi-parameter refinement using programs like SHELXL to account for disorder or thermal motion in XRD data .
  • Compare DFT-optimized geometries (using B3LYP/6-31G*) with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .
  • Validate with solid-state NMR to assess dynamic behavior in the crystal lattice .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when biological activity data is inconsistent across assays?

  • Answer :

  • In vitro assays : Standardize conditions (e.g., fixed pH, temperature) to minimize variability. Use dose-response curves (IC50) for potency comparisons .
  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Prioritize functional groups (e.g., methylsulfonyl-piperazine for hydrogen bonding) .
  • Metabolic stability : Assess microsomal degradation to rule out false negatives due to rapid clearance .

Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected splitting in <sup>1</sup>H NMR) during purity assessment?

  • Answer :

  • Dynamic effects : Check for restricted rotation (e.g., in the piperazine ring) causing diastereotopic splitting. Variable-temperature NMR can resolve this .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., incomplete sulfonation intermediates). Gradient elution with C18 columns and acetonitrile/water is recommended .

Q. What experimental design considerations are critical for reproducibility in catalytic studies involving this compound?

  • Answer :

  • Catalyst screening : Test Pd(OAc)2, CuI, or organocatalysts in cross-coupling steps. Track turnover frequency (TOF) via <sup>19</sup>F NMR if fluorinated analogs are used .
  • Control experiments : Include "no catalyst" and "no ligand" conditions to isolate catalytic effects.
  • Statistical validation : Use ANOVA to assess batch-to-batch variability in yield or enantiomeric excess (ee) .

Data Analysis and Validation

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets, and how can results be cross-validated?

  • Answer :

  • Docking : Use Schrödinger Suite or GROMACS for MD simulations. Focus on the methylsulfonyl group’s electrostatic potential for target affinity .
  • Cross-validation : Compare docking poses with mutagenesis data (e.g., alanine scanning) or cryo-EM structures .

Q. How can researchers mitigate biases in pharmacological data interpretation, such as overfitting in QSAR models?

  • Answer :

  • Feature selection : Use LASSO regression to prioritize descriptors (e.g., logP, polar surface area) .
  • External validation : Split datasets into training (70%) and test (30%) sets. Apply metrics like RMSE and R<sup>2</sup> .

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